[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester
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Description
The compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The “4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl” part refers to a phenyl group (a variant of benzene) that is substituted with a chlorine atom at the 4th position and a trifluoroacetyl group at the 2nd position. The “tert-butyl ester” part indicates that this carbamate is an ester with a tert-butyl group .
Molecular Structure Analysis
The molecular structure would consist of a phenyl ring substituted with a chlorine atom and a trifluoroacetyl group, and a carbamate functional group with a tert-butyl ester . The presence of the trifluoroacetyl group and the chlorine atom would likely make the compound quite electronegative .Chemical Reactions Analysis
Carbamates are generally stable but can hydrolyze under acidic or basic conditions to yield the corresponding alcohol and an amine or ammonia . The trifluoroacetyl group can undergo various reactions, such as nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the highly electronegative trifluoroacetyl group and the chlorine atom, as well as the steric bulk of the tert-butyl group, would influence properties like polarity, boiling/melting points, solubility, and reactivity .Future Directions
Properties
IUPAC Name |
tert-butyl N-[4-chloro-2-(2,2,2-trifluoroacetyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO3/c1-12(2,3)21-11(20)18-9-5-4-7(14)6-8(9)10(19)13(15,16)17/h4-6H,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMLOCHHKMMBLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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